
5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester: The boronate ester group is introduced via a reaction with a boronic acid or boronate ester precursor, often under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives, depending on the coupling partner used.
Aplicaciones Científicas De Investigación
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is unique due to the presence of both an oxazole ring and a boronate ester group, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in various applications in chemistry and biology.
Propiedades
Fórmula molecular |
C12H20BNO3 |
|---|---|
Peso molecular |
237.11 g/mol |
Nombre IUPAC |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Clave InChI |
GKGYWICBHWTYKC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


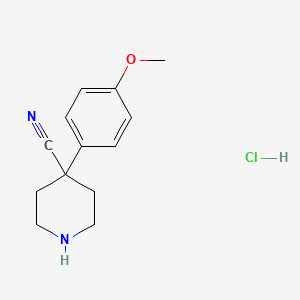
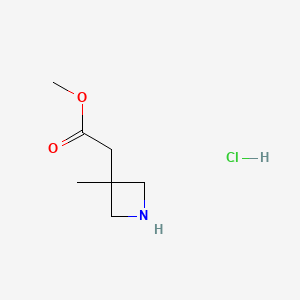
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
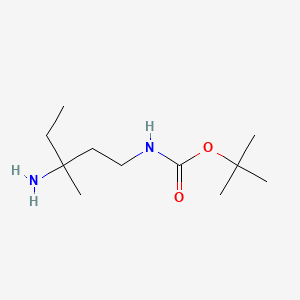
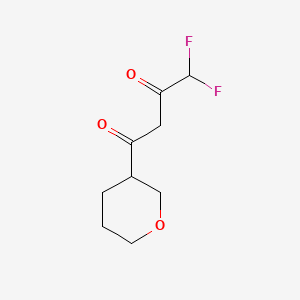
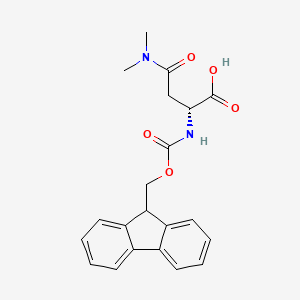
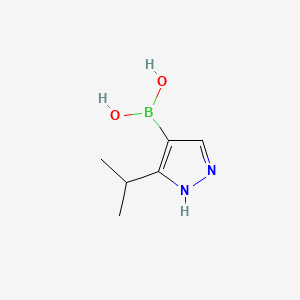
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
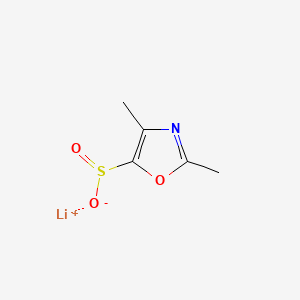
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
